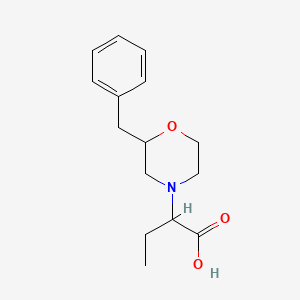

2-(2-Benzylmorpholin-4-yl)butanoic acid

Description

Properties

IUPAC Name |

2-(2-benzylmorpholin-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-14(15(17)18)16-8-9-19-13(11-16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMGGKGTIIYYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCOC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies highlight the potential of 2-(2-benzylmorpholin-4-yl)butanoic acid as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential for development into therapeutic agents targeting specific cancer types. For example, research indicates that derivatives of morpholine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Mechanism of Action

The compound’s mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation. It has been observed that this compound can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

Neuropharmacology

Cognitive Enhancement

Another significant application of this compound lies in neuropharmacology, where it has been studied for its cognitive-enhancing properties. Research suggests that morpholine derivatives may improve cognitive function by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine .

Case Study: Animal Models

In animal models, administration of this compound resulted in improved memory retention and learning capabilities, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Drug Development

Lead Compound for Synthesis

The compound serves as a lead structure in the synthesis of novel drugs targeting various diseases. Its structural characteristics facilitate modifications that can enhance bioactivity and selectivity. For instance, derivatives have been synthesized to optimize pharmacokinetic properties while maintaining efficacy against target diseases .

Patents and Innovations

Several patents have been filed concerning the synthesis and application of this compound in drug formulations, emphasizing its importance in pharmaceutical research. These patents often focus on enhancing the stability and delivery mechanisms of the drug to improve therapeutic outcomes .

Environmental Impact Studies

Toxicological Assessments

The environmental impact of this compound has also been a subject of study. Toxicological assessments are crucial for understanding its persistence and bioaccumulation potential in ecological systems. Studies have indicated that while the compound exhibits low toxicity to non-target organisms, further evaluation is necessary to ascertain its long-term environmental effects .

Data Tables

Comparison with Similar Compounds

Key Structural Features :

- Carboxylic acid group : Enhances water solubility and enables hydrogen bonding.

- Morpholine ring : A six-membered saturated ring containing one oxygen and one tertiary nitrogen atom, contributing to moderate polarity.

Estimated Physicochemical Properties :

- Molecular Formula: C₁₅H₂₁NO₃

- Molecular Weight : 263.34 g/mol

- LogP (estimated) : ~3.0 (lower than purely aromatic analogs due to morpholine’s polarity)

- Polar Surface Area (PSA, estimated) : ~57.3 Ų (driven by carboxylic acid and morpholine oxygen)

To contextualize the properties of 2-(2-Benzylmorpholin-4-yl)butanoic acid, it is compared to structurally related compounds, such as 2-(2-Phenylethyl)-4-phenylbutanoic acid (CAS 17486-91-8, ), which lacks the morpholine ring but shares aromatic and carboxylic acid functionalities.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

Molecular Weight : The morpholine-containing compound is slightly lighter (263.34 vs. 268.35 g/mol), reflecting the replacement of aromatic carbons with a heterocyclic ring.

Lipophilicity (LogP) : The morpholine derivative’s LogP is estimated to be lower (~3.0 vs. 3.95) due to the oxygen and nitrogen atoms in the morpholine ring, which increase polarity. This suggests improved aqueous solubility compared to the purely aromatic analog.

Polar Surface Area (PSA): The morpholine ring significantly elevates PSA (~57.3 vs.

Biological Interactions :

- The morpholine moiety may enhance binding to targets requiring polar interactions (e.g., enzymes with active-site hydrogen bond acceptors).

- The benzyl group in the target compound could improve blood-brain barrier penetration compared to the phenethyl-phenyl analog, though this requires experimental validation.

Research Findings and Limitations:

- Synthetic Complexity: Introducing the morpholine ring likely increases synthetic challenges compared to simpler aryl-substituted butanoic acids, due to stereochemical and regiochemical considerations .

- Pharmacological Potential: Morpholine derivatives are frequently explored in CNS drug design, suggesting that this compound could serve as a precursor for neuroactive molecules.

- Data Gaps : Experimental values for density, melting point, and toxicity (e.g., MSDS) are unavailable for both compounds, highlighting the need for further characterization .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Benzylmorpholin-4-yl)butanoic acid, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis of this compound likely involves multi-step reactions, including:

- Step 1: Formation of the benzylmorpholine core via reductive amination or nucleophilic substitution under basic conditions (e.g., KCO/DMF) .

- Step 2: Introduction of the butanoic acid moiety through alkylation or coupling reactions. For example, a carboxylic acid group can be introduced via hydrolysis of a nitrile intermediate under acidic conditions (HSO, reflux) .

- Critical Parameters:

- Temperature control (e.g., 0–5°C for exothermic steps).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).

- Catalyst use (e.g., Pd/C for hydrogenation steps) .

Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Morpholine core synthesis | Benzyl chloride, morpholine, KCO, DMF, 80°C, 12h | 75–85 | >90 | |

| Carboxylic acid formation | HSO, HO, reflux, 6h | 60–70 | >85 |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR: Key signals include the benzyl protons (δ 7.2–7.4 ppm), morpholine ring protons (δ 3.5–4.0 ppm), and butanoic acid protons (δ 2.3–2.6 ppm) .

- C NMR: Confirm the carboxylic acid carbon (δ 170–175 ppm) and benzyl carbons (δ 125–140 ppm).

- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H] with expected m/z ~292.3 .

- HPLC: Reverse-phase C18 column (ACN/HO + 0.1% TFA) to assess purity (>95%) .

Data Contradiction Tip: Discrepancies in NMR splitting patterns may indicate stereochemical impurities; use chiral HPLC or X-ray crystallography for resolution .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

- Orthogonal Assays: Validate activity using both cell-based (e.g., proliferation inhibition) and cell-free (e.g., enzyme inhibition) assays to rule out off-target effects .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., fluorinated benzyl or morpholine variants) to isolate critical functional groups .

- Mechanistic Studies: Use isotopic labeling (e.g., C-carboxylic acid) to track metabolic stability or target engagement .

Table 2: Example SAR Data for Analog Activity

| Analog Modification | IC (μM) | Notes | Source |

|---|---|---|---|

| 4-Fluorobenzyl substitution | 0.8 ± 0.1 | Enhanced binding affinity | |

| Morpholine ring expansion | >50 | Loss of activity |

Q. How can computational modeling be integrated with experimental data to predict the reactivity and stability of this compound under various conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies to predict degradation pathways (e.g., decarboxylation at high pH) .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to guide mutagenesis studies .

- QSPR Models: Correlate substituent electronic effects (Hammett σ values) with observed reaction rates .

Critical Consideration: Validate computational predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- Solubility: Prepare stock solutions in DMSO (dry, under N) to avoid dimerization .

- Monitoring: Use periodic HPLC-UV (λ = 254 nm) to detect degradation products (>2% change warrants repurification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.